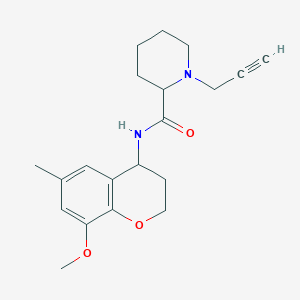

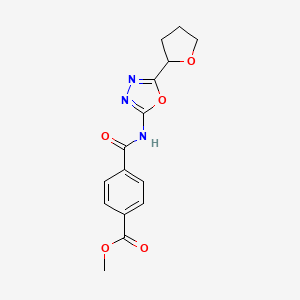

Methyl 3-(3-((3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of quinazoline, a class of organic compounds with a wide range of biological activities. It also contains a piperazine ring, which is a common feature in many pharmaceuticals . The presence of fluorophenyl and carboxylate groups suggests that it might have interesting chemical and biological properties.

科学的研究の応用

Enantioselective Synthesis and CGRP Receptor Inhibition

One study focused on the development of a potent calcitonin gene-related peptide (CGRP) receptor antagonist through a convergent, stereoselective, and economical synthesis. The process involved different routes to a chiral indazolyl amino ester subunit, utilizing either Rh-catalyzed asymmetric hydrogenation or a biocatalytic process. This research highlights the application of such compounds in the synthesis of receptor inhibitors with potential therapeutic use (Cann et al., 2012).

Antimicrobial Studies

Several studies have synthesized and evaluated the antimicrobial properties of fluoroquinolone-based compounds, including modifications with piperazine derivatives. These compounds have been tested for antifungal and antibacterial activities, showing potential as antimicrobial agents. For instance, Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones and screened them for antifungal and antibacterial activities, demonstrating the relevance of such compounds in the development of new antimicrobial agents (Patel & Patel, 2010).

Photostability and Photochemistry

The photochemistry of fluoroquinolone compounds, such as ciprofloxacin, has been studied to understand their photostability and reaction pathways under light exposure. This research is crucial for evaluating the stability and safe use of such compounds in medicinal chemistry and pharmaceutical formulations. Mella et al. (2001) investigated the photochemistry of ciprofloxacin in aqueous solutions, providing insights into its stability and degradation pathways under light exposure (Mella, Fasani, & Albini, 2001).

Anticancer Activity

Research into novel ciprofloxacin analogues for their anti-proliferative effect on human cancer cell lines exemplifies the exploration of fluoroquinolone derivatives for potential anticancer applications. Suresh et al. (2013) synthesized and evaluated a series of ciprofloxacin analogues, finding some compounds showed inhibitory activity against various cancer cell lines, indicating the potential for such compounds in cancer treatment research (Suresh et al., 2013).

特性

CAS番号 |

1114621-02-1 |

|---|---|

製品名 |

Methyl 3-(3-((3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate |

分子式 |

C26H30FN5O4S |

分子量 |

527.62 |

IUPAC名 |

methyl 3-[3-[3-[4-(4-fluorophenyl)piperazin-1-yl]propylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C26H30FN5O4S/c1-36-25(35)18-3-8-21-22(17-18)29-26(37)32(24(21)34)12-9-23(33)28-10-2-11-30-13-15-31(16-14-30)20-6-4-19(27)5-7-20/h3-8,17H,2,9-16H2,1H3,(H,28,33)(H,29,37) |

InChIキー |

PWVFFJKSSAIFKY-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCCCN3CCN(CC3)C4=CC=C(C=C4)F |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5-Fluorobenzo[b]thiophen-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone](/img/structure/B2957135.png)

![3,4-Dihydrospiro[chromene-2,1'-cyclopentan]-4-amine hydrochloride](/img/structure/B2957137.png)

![5-[(3-Chlorophenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2957140.png)

![N-(2,4-dimethylphenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2957141.png)

![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-benzylurea](/img/structure/B2957148.png)

![1-benzyl-4-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2957151.png)

![1-Methyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]pyrazole-4-sulfonamide](/img/structure/B2957154.png)